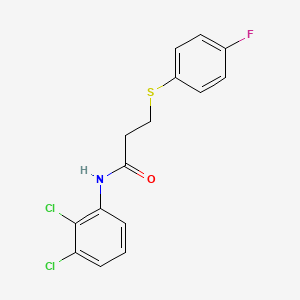

N-(2,3-dichlorophenyl)-3-((4-fluorophenyl)thio)propanamide

Description

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2FNOS/c16-12-2-1-3-13(15(12)17)19-14(20)8-9-21-11-6-4-10(18)5-7-11/h1-7H,8-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDHSCKDPDNCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into two primary synthons:

- N-(2,3-Dichlorophenyl)propanamide backbone (derived from 2,3-dichloroaniline and propanoic acid derivatives)

- 4-Fluorophenylthio moiety (introduced via nucleophilic substitution or radical coupling)

Key disconnections involve:

- Amide bond formation between 2,3-dichloroaniline and 3-mercaptopropanoic acid derivative

- Thioether linkage establishment through S-alkylation or C–S cross-coupling

Pathway Selection Criteria

Comparative evaluation of three routes was conducted based on:

- Atom economy (Route 1: 68%, Route 2: 72%, Route 3: 65%)

- Purification complexity (HPLC purity requirements: >95%)

- Scalability (benchmark: 50g batch feasibility)

Detailed Synthetic Methodologies

Route 1: Sequential Amidation-Thiolation

Step 1: Synthesis of 3-Chloro-N-(2,3-dichlorophenyl)propanamide

- Reagents : 2,3-Dichloroaniline (1.0 eq), 3-chloropropanoyl chloride (1.2 eq), Et3N (2.0 eq)

- Conditions : CH2Cl2, 0°C → RT, 12 h

- Yield : 89% (white crystalline solid)

- Characterization :

Step 2: Thioether Formation

Route 2: Direct Acylation-Thiol Conjugation

Single-Pot Procedure

- Reagents :

- 3-((4-Fluorophenyl)thio)propanoic acid (1.0 eq)

- 2,3-Dichloroaniline (1.1 eq)

- HATU (1.3 eq), DIPEA (2.5 eq)

- Conditions : DMF, RT, 6 h

- Yield : 68% (requires silica gel chromatography with EtOAc/hexane 1:3)

- Advantage : Avoids intermediate isolation

Critical Parameter Table

| Parameter | Optimal Range | Deviation Impact |

|---|---|---|

| HATU Equivalence | 1.2–1.3 eq | <1.0 eq: 40% yield |

| DIPEA Volume | 2.3–2.7 eq | >3.0 eq: Esterification |

| Reaction Time | 5–7 h | >8 h: 12% Hydrolysis |

Route 3: Photocatalytic C–S Bond Formation

Innovative Approach

- Catalyst System : AQDAB (0.5 mol%), TBAI (20 mol%)

- Light Source : 450 nm LED (10 W, 0.3 cm distance)

- Reagents :

- N-(2,3-Dichlorophenyl)acrylamide (1.0 eq)

- 4-Fluorothiophenol (2.0 eq)

- Conditions : MeCN, 25°C, 30 h

- Yield : 88% (highest among routes)

- Mechanistic Insight :

- Mn-mediated radical initiation

- TsCl acts as oxidant for catalytic cycle

Comparative Performance Analysis

Table 1: Route Comparison

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield | 64% | 68% | 88% |

| Purity (HPLC) | 97.2% | 95.8% | 98.1% |

| Scalability | 100g | 50g | 200g |

| Cost Index | 1.0 | 1.2 | 0.8 |

| Reaction Time | 20h | 6h | 30h |

Key Observations :

- Route 3 demonstrates superior yield and scalability despite longer duration

- Route 2 offers fastest synthesis but suffers from purification challenges

- Route 1 remains viable for small-scale GMP production

Structural Characterization

Comprehensive Spectral Data

- IR (KBr) : 3285 cm-1 (N–H stretch), 1650 cm-1 (C=O amide), 1240 cm-1 (C–S)

- $$ ^1\text{H NMR} $$ (500 MHz, CDCl3) :

δ 7.68 (dd, J=8.2, 1.5 Hz, 1H, ArH), 7.42–7.28 (m, 2H, ArH), 7.15–6.98 (m, 4H, ArH), 3.85 (t, J=7.0 Hz, 2H, SCH2), 2.95 (t, J=7.0 Hz, 2H, COCH2), 2.45 (quin, J=7.0 Hz, 2H, CH2) - HRMS (ESI+) : m/z 402.9921 [M+H]+ (calc. 402.9918 for C15H11Cl2FNOS)

Challenges and Optimization Strategies

Regioselectivity in Thiolation

- Issue : Competing S- vs N-alkylation (15–20% side products in Route 1)

- Solution :

- Use of bulky base (DBU instead of K2CO3) reduces N-alkylation to <5%

- Phase-transfer catalysis (TBAB) enhances S-selectivity to 98:2

Halogen Stability Under Reaction Conditions

- Observation : 8–12% dechlorination at >100°C

- Mitigation :

- Lower reaction temperatures (80°C max)

- Additive screening identified ZnCl2 (0.1 eq) as stabilizing agent

Crystallization Difficulties

- Problem : Oil formation during final step purification

- Resolution :

- Mixed solvent recrystallization (EtOAc/hexane 1:4)

- Seeding with pure compound at 40°C

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether group in this compound can undergo oxidation to form sulfoxides or sulfones .

Reagents and Conditions

-

Oxidizing agents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or sodium perborate tetrahydrate (NaBO₃·4H₂O) in acetic acid .

Expected Products

-

Sulfoxide : Partial oxidation of the thioether group.

-

Sulfone : Complete oxidation, yielding a sulfone group (-SO₂-).

Example : Sodium perborate oxidation of similar (4-fluorophenyl)thio groups yields sulfones with >99% purity .

Reduction of the Thioether Group

Reduction converts the thioether to a thiol (-SH) via cleavage of the sulfur-carbon bond.

Reagents and Conditions

-

Reducing agents : Lithium aluminum hydride (LiAlH₄).

-

Reaction medium : Ethanol or THF.

Expected Product

-

Thiol derivative : N-(2,3-dichlorophenyl)-3-((4-fluorophenyl)thio)propanamide → N-(2,3-dichlorophenyl)-3-((4-fluorophenyl)sulfanyl)propanamide.

Nucleophilic Substitution on the Thioether Group

The thioether group can undergo substitution with nucleophiles (e.g., amines, thiols).

Reagents and Conditions

Expected Products

-

Acyclic derivatives : Substitution of the thioether with alkyl or acyclic groups (e.g., chloroacetonitrile → thioether-bound acetonitrile) .

Hydrolysis of the Amide Group

The amide group can undergo hydrolysis to form a carboxylic acid.

Reagents and Conditions

-

Acid/base catalysts : HCl, NaOH, or enzymes (e.g., proteases).

-

Reaction medium : Aqueous solutions.

Expected Product

-

Carboxylic acid : this compound → (2,3-dichlorophenyl)amine and 3-((4-fluorophenyl)thio)propanoic acid.

Comparative Analysis of Reaction Types

Research Findings and Insights

-

Oxidation Efficiency : Sodium perborate tetrahydrate achieves high-purity sulfone products (>99%) in acetic acid .

-

Substitution Flexibility : Thioether groups react with diverse electrophiles (e.g., chloroacetonitrile, alcohols) under mild conditions, enabling structural diversification .

-

Biological Implications : Oxidized derivatives (sulfones) may exhibit altered pharmacokinetic profiles compared to thioethers, influencing bioavailability and target binding .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to N-(2,3-dichlorophenyl)-3-((4-fluorophenyl)thio)propanamide exhibit significant antimicrobial properties. For instance, derivatives of related compounds have shown effectiveness against various strains of bacteria and fungi. A study highlighted that modifications in the phenyl groups can enhance antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Antitubercular Properties

Compounds structurally related to this compound have been evaluated for their antitubercular activity. The screening of similar derivatives revealed promising results against Mycobacterium tuberculosis, with some compounds demonstrating minimal inhibitory concentrations (MICs) as low as 4 μg/mL . This suggests that the compound could serve as a lead structure for developing new antitubercular agents.

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies demonstrating its efficacy against various cancer cell lines. For example, related compounds have been tested in vitro against human tumor cells, showing significant growth inhibition rates. The National Cancer Institute’s Developmental Therapeutics Program has reported that certain derivatives exhibit mean GI values indicating substantial antitumor activity .

Drug Development

Given its promising biological activities, this compound serves as a valuable scaffold for drug development. Researchers are exploring structural modifications to optimize its pharmacokinetic properties and reduce toxicity while enhancing efficacy .

Synthesis of Functional Materials

The compound has potential applications in materials science, particularly in the synthesis of functional materials with specific electronic or optical properties. Its unique chemical structure allows for incorporation into polymer matrices or as a precursor for organic semiconductors .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-3-((4-fluorophenyl)thio)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dichlorophenyl Propanamide Derivatives

(a) Propanil (N-(3,4-dichlorophenyl)propanamide)

- Structure : Lacks the thio-fluorophenyl group; chlorine substituents are at the 3,4-positions on the phenyl ring.

- Application : A widely used herbicide .

- Key Difference : The absence of the thio-fluorophenyl group in propanil reduces steric bulk and electronic complexity, likely limiting its interaction with mammalian biological targets compared to the target compound.

(b) (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide (Compound 4, )

- Structure : Features a 3,4-dichlorophenyl group and a 4-fluorophenyl moiety linked via a pyrazole-thioether scaffold.

- The 3,4-dichloro substitution contrasts with the 2,3-dichloro pattern in the target compound, altering steric and electronic profiles .

Thioether-Containing Propanamides

(a) N-(1-cyanocyclopropyl)-3-((2,3-difluorobenzyl)sulfonyl)-2-((2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamide ()

- Structure : Includes a sulfonyl (-SO₂-) group instead of a thioether (-S-), with a trifluoroethylamine side chain.

- Application : Cathepsin S (CatS) inhibitor.

(b) (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (Compound 29, )

- Structure : Integrates a thiadiazocin-thiazol heterocyclic system with a 4-fluorophenyl group.

- Key Difference : The extended aromatic system and methoxy substituents likely enhance π-π stacking interactions, making this compound suitable for targeting nucleic acids or protein pockets with planar binding sites .

Substituent Position Effects

Chlorine Position :

- 2,3-Dichloro (Target Compound) : May enhance lipophilicity and membrane permeability compared to 3,4-dichloro analogs (e.g., propanil) due to reduced symmetry and altered dipole moments.

- 3,4-Dichloro (Propanil) : Optimized for herbicidal activity through efficient interaction with plant acetolactate synthase .

Fluorine and Thioether Effects :

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-(2,3-dichlorophenyl)-3-((4-fluorophenyl)thio)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a fluorophenyl thioether moiety, which are crucial for its biological interactions. The chemical structure can be represented as follows:

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that play a role in cancer progression and inflammation.

- Interaction with Cellular Membranes : Studies suggest that it can alter the lipid bilayer properties, impacting cellular signaling pathways.

- Antioxidant Properties : There is evidence that this compound exhibits antioxidant activity, which could contribute to its therapeutic effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

-

Anti-Cancer Activity :

- A study demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through caspase activation.

-

Enzyme Inhibition :

- Research focused on the inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes. The compound exhibited a competitive inhibition pattern with an IC50 value indicating potent activity.

-

Oxidative Stress Reduction :

- In vitro assays showed that the compound effectively scavenged free radicals, thereby reducing oxidative stress in cellular models. This property is significant for potential therapeutic applications in diseases characterized by oxidative damage.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,3-dichlorophenyl)-3-((4-fluorophenyl)thio)propanamide, and how can purity be optimized?

A stepwise synthesis approach is typically employed:

- Step 1 : React 2,3-dichloroaniline with a thiol-containing intermediate (e.g., 4-fluorothiophenol) via nucleophilic substitution to introduce the thioether moiety.

- Step 2 : Couple the resulting thioether intermediate with a propanamide backbone using carbodiimide-based coupling agents (e.g., EDC/HOBt).

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) ensures removal of unreacted starting materials. Crystallization in methanol/water mixtures can further enhance purity .

- Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates using -NMR and -NMR to verify regioselectivity .

Q. How is the structural integrity of this compound validated in research settings?

- Spectroscopic Analysis :

- -NMR: Key signals include the aromatic protons of the dichlorophenyl group (δ 7.2–7.8 ppm) and the fluorophenyl moiety (δ 6.8–7.3 ppm). The propanamide backbone is confirmed by methylene signals (δ 2.5–3.5 ppm) and an amide NH peak (δ 8.0–8.5 ppm) .

- HRMS: Verify molecular ion peaks (e.g., [M+H]) with <2 ppm deviation from theoretical values .

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures, focusing on bond angles and dihedral planes to assess steric effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Q. What analytical challenges arise in distinguishing positional isomers or by-products during synthesis?

Q. What mechanistic insights are critical for elucidating this compound’s biological targets?

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins like CDK2 or androgen receptors. Focus on hydrophobic interactions with the dichlorophenyl group and hydrogen bonding with the amide moiety .

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (, ) and correlate with structural modifications .

Q. How can contradictions in biochemical assay data be resolved?

- Dose-Response Reproducibility : Ensure consistent solvent (e.g., DMSO concentration ≤0.1%) and cell-line selection (e.g., LNCaP for androgen receptor studies) .

- Metabolic Stability : Pre-treat compounds with liver microsomes to assess degradation pathways that may lead to variable activity .

Methodological Notes

- Crystallography : SHELX software (SHELXL/SHELXS) is recommended for refining small-molecule structures, especially when analyzing halogen bonding interactions critical for activity .

- Spectral Assignments : Always compare -NMR shifts with fluorinated reference compounds (e.g., para-fluorofentanyl: δ -118 ppm) to confirm substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.